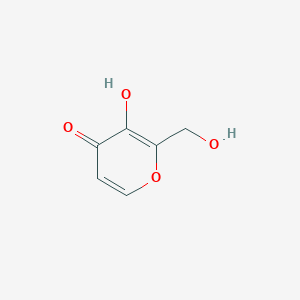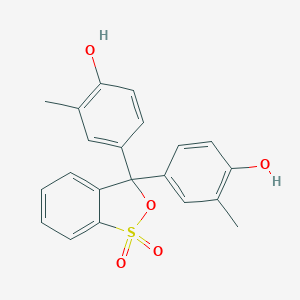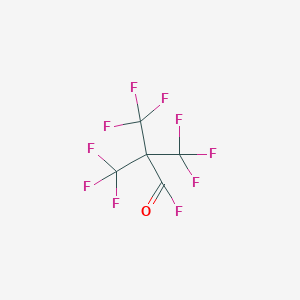
1-Cyclopropylethanamine
説明
1-Cyclopropylethanamine is a compound that features a cyclopropane ring, which is a three-membered ring structure with significant strain due to its bond angles deviating from the ideal tetrahedral angle. This structural motif is prevalent in a variety of natural and synthetic compounds, and it imparts unique chemical and physical properties to the molecules that contain it .
Synthesis Analysis
The synthesis of cyclopropane derivatives, including those related to 1-cyclopropylethanamine, has been a subject of interest due to their presence in bioactive molecules. Stereoselective cyclopropanation reactions are crucial for creating enantiomerically pure cyclopropanes, which are important in the pharmaceutical industry. Methods such as halomethylmetal-mediated cyclopropanation, transition metal-catalyzed decomposition of diazo compounds, and nucleophilic addition-ring closure sequences are commonly employed . Additionally, Lewis acid-mediated reactions have been used to synthesize complex structures starting from cyclopropyl ketones, demonstrating the versatility of cyclopropane-containing compounds in organic synthesis .
Molecular Structure Analysis
The molecular structure of cyclopropane and its derivatives, including isotopically labeled versions, has been studied using vibrational spectroscopy. The C-C bond distance in cyclopropane has been determined to be approximately 1.524 Å, which is shorter than typical C-C single bonds, indicating enhanced π-character . This unique bonding situation contributes to the reactivity and stability of cyclopropane derivatives.
Chemical Reactions Analysis
Cyclopropane rings are known to undergo ring-opening reactions due to their inherent strain. For instance, N-cyclopropyl enamines can be transformed into 1,4-dihydropyridines through iodine-mediated annulation reactions, which involve iodination, ring-opening, and annulation steps . Moreover, cyclopropanes can be synthesized directly from gem-dialkyl groups through double C-H activation, showcasing the potential for creating complex cyclopropane-containing structures from simpler precursors .
Physical and Chemical Properties Analysis
Cyclopropane derivatives exhibit a wide range of biological activities, including enzyme inhibition and antimicrobial, antitumor, and antiviral effects . The cyclopropyl group is frequently used in drug development due to its ability to enhance potency and reduce off-target effects. The unique properties of the cyclopropane ring, such as coplanarity of the carbon atoms and the enhanced strength of the C-H bonds, contribute to the pharmacological profiles of drugs containing this motif .
科学的研究の応用
Anesthetic Actions and Molecular Targets
- Anesthetic gases like nitrous oxide, xenon, and cyclopropane have distinct pharmacological profiles. Their molecular actions, especially on GABAA receptors and N-methyl-d-aspartate (NMDA) receptors, are unique. The two-pore-domain K+ channel family, particularly TREK-1, is significantly activated by clinically relevant concentrations of these anesthetic gases, indicating a new molecular target for these substances (Gruss et al., 2004).
Versatility in Drug Development
- The cyclopropane ring, a feature of 1-Cyclopropylethanamine, is increasingly used in drug development due to its coplanarity, shorter and stronger C-C and C-H bonds, and enhanced π-character. This structural component contributes to enhancing the potency of drugs and reducing off-target effects, addressing key challenges in drug discovery (Talele, 2016).
Applications in Cerebral Metabolism
- Cyclopropane influences cerebral metabolism, specifically serotonin (5-HT) and its metabolite levels. Studies show variable effects on 5-HT levels and its turnover rate during anesthesia, offering insights into its neurological impact (Diaz et al., 1968).
Mechanism-based Inhibition of Enzymes
- Cyclopropylamines, like those containing cyclopropane, are studied as inhibitors of monoamine oxidases (MAO) and lysine-specific demethylase (LSD1). These compounds are being explored for potential use in treating depression and cancer. Cyclopropylamines display selective irreversible inhibition of MAO B without affecting LSD1, making them significant in the design of mechanism-based inhibitors (Malcomson et al., 2015).
Influences on Baroreceptor Pathways
- Cyclopropane, along with other anesthetics, affects baroreceptor pathways in rabbits, highlighting its influence on cardiovascular physiology. Such studies inform the understanding of how anesthetics modulate autonomic control mechanisms (Biscoe & Millar, 1966).
Applications in Metabolomic Studies
- Cyclopropane derivatives, used in metabolomic studies, help in understanding the toxic effects of drugs like cyclophosphamide (CY). These studies elucidate the impact of CY on liver, kidney, and heart metabolites, facilitating a comprehensive evaluation of drug toxicity (Tingli et al., 2016).
Safety and Hazards
特性
IUPAC Name |
1-cyclopropylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-4(6)5-2-3-5/h4-5H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCXVGWKYIDNOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropylethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-Methyl-3H-triazolo[4,5-b]pyridin-7-one](/img/structure/B155001.png)

